pKa vs Non-Methylated Analog
The N-methyl substitution on 4-chloro-N-methyl-3-nitrobenzenesulfonamide results in a significantly higher predicted pKa value compared to its non-methylated counterpart, 4-chloro-3-nitrobenzenesulfonamide. This difference directly impacts the compound's ionization state at physiological pH, influencing its solubility, membrane permeability, and potential for interaction with biological targets .
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 10.08 ± 0.50 (Predicted) |
| Comparator Or Baseline | 4-Chloro-3-nitrobenzenesulfonamide: 9.28 ± 0.60 (Predicted) |
| Quantified Difference | 0.80 units (Predicted) |
| Conditions | Predicted value based on chemical structure; experimental validation may be required. |
Why This Matters
This 0.8 unit difference in pKa means that at a given pH near 9-10, the ratio of ionized to neutral species can differ by a factor of approximately 6.3, which is a critical consideration for applications requiring a specific protonation state, such as in enzyme inhibition assays or solubility-dependent formulations.
